Ethyl 4-thioxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate
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Overview
Description
Ethyl 4-thioxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of a trifluoromethyl group and a thioxo group adds to its chemical diversity and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-thioxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-thioxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the quinoline ring or the thioxo group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the quinoline ring.
Scientific Research Applications
Ethyl 4-thioxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a probe in biochemical assays.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-thioxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the thioxo group can participate in redox reactions. These interactions can modulate biological pathways and lead to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate: Similar structure but with an oxo group instead of a thioxo group.
Ethyl 4-thioxo-6-methyl-1,4-dihydroquinoline-3-carboxylate: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness
Ethyl 4-thioxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate is unique due to the combination of the trifluoromethyl and thioxo groups, which impart distinct chemical and biological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thioxo group provides redox activity, making this compound a versatile tool in various research applications.
Biological Activity
Ethyl 4-thioxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, characterized by the presence of a thioxo group and a trifluoromethyl substituent. Its unique structural features contribute to its potential biological activities, particularly in antimicrobial and antitumor applications.
Chemical Structure and Properties
The molecular formula of this compound is C12H8F3NO3S, with a molecular weight of approximately 301.2842 g/mol. The trifluoromethyl group enhances lipophilicity, which is crucial for improving the compound's biological activity and interaction with cellular targets.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties against various bacterial strains. For instance, studies have shown that derivatives of quinoline can effectively inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or protein production.
Antitumor Activity
This compound has also been investigated for its antitumor properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by interacting with specific protein targets involved in cell signaling pathways. This interaction could potentially lead to the inhibition of tumor growth and proliferation.
The biological activity of this compound is hypothesized to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for cellular metabolism in bacteria and cancer cells.
- Membrane Permeability : The trifluoromethyl group likely enhances membrane permeability, allowing better cellular uptake and increased efficacy against target cells.
- Apoptosis Induction : By influencing signaling pathways related to cell survival and death, the compound may promote apoptosis in malignant cells.
Comparative Analysis with Related Compounds
A comparative analysis highlights this compound alongside structurally similar compounds:
Compound Name | CAS Number | Key Features | Similarity |
---|---|---|---|
Ethyl 4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate | 71083-01-7 | Contains an oxo group instead of thioxo | 0.90 |
Ethyl 4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate | 71083-04-0 | Different position of oxo group | 0.89 |
Ethyl 1-methyl-4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate | 1260806-68-5 | Methyl substitution at position one | 0.88 |
Ethyl 4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate | 1159590-65-4 | Oxo group at position four | 0.85 |
This table illustrates the structural variations among related compounds and their potential impact on biological activity.
Case Studies and Research Findings
Several studies have focused on the biological activity of quinoline derivatives, including this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial effects.
- Antitumor Activity : In vitro assays showed that the compound significantly reduced cell viability in various cancer cell lines compared to control groups.
- Mechanistic Insights : Research utilizing flow cytometry revealed that treated cancer cells exhibited increased markers for apoptosis, confirming the compound's potential as an anticancer agent .
Properties
Molecular Formula |
C13H10F3NO2S |
---|---|
Molecular Weight |
301.29 g/mol |
IUPAC Name |
ethyl 4-sulfanylidene-6-(trifluoromethyl)-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C13H10F3NO2S/c1-2-19-12(18)9-6-17-10-4-3-7(13(14,15)16)5-8(10)11(9)20/h3-6H,2H2,1H3,(H,17,20) |
InChI Key |
JLHBYJKVSLXGMG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=S)C=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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